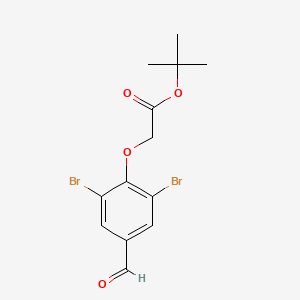

tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate

Description

tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate is a brominated aromatic ester with a molecular formula of $ \text{C}{13}\text{H}{14}\text{Br}2\text{O}4 $ and a calculated molecular weight of 394.06 g/mol. Its structure features a tert-butyl ester group, a phenoxy backbone substituted with two bromine atoms at the 2- and 6-positions, and a formyl group at the 4-position. This compound is commercially available, with two suppliers listed as of 2025, and is likely utilized as an intermediate in organic synthesis or pharmaceutical research due to its reactive formyl and bromine substituents .

Properties

Molecular Formula |

C13H14Br2O4 |

|---|---|

Molecular Weight |

394.06 g/mol |

IUPAC Name |

tert-butyl 2-(2,6-dibromo-4-formylphenoxy)acetate |

InChI |

InChI=1S/C13H14Br2O4/c1-13(2,3)19-11(17)7-18-12-9(14)4-8(6-16)5-10(12)15/h4-6H,7H2,1-3H3 |

InChI Key |

CBRQTIAGSHYIGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 4-formylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with tert-butyl bromoacetate in the presence of a base to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Products with different substituents replacing the bromine atoms.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis.

- Intermediate in the synthesis of more complex molecules .

Biology:

- Potential use in the development of biologically active compounds.

- Studied for its interactions with biological molecules .

Medicine:

- Investigated for potential pharmaceutical applications.

- May serve as a precursor for drug development .

Industry:

- Used in the production of specialty chemicals.

- Employed in the synthesis of materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate involves its interaction with various molecular targets. The bromine atoms and formyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new products. The pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate and tert-Butyl 2-(3-formylphenoxy)acetate

Key Differences and Implications

This makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a halogenated precursor in drug synthesis. The 3-formyl analog’s lack of bromine reduces steric hindrance, possibly favoring nucleophilic additions at the formyl group.

Safety Profiles: The 3-formyl compound exhibits multiple hazards: harmful if swallowed (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335). These risks necessitate stringent PPE, including gloves and eye protection . No hazard data exist for the dibromo-4-formyl variant, highlighting a critical research gap.

Environmental Impact :

Both compounds lack ecological data (e.g., toxicity, biodegradability), though the brominated derivative’s persistence in soil or water may be higher due to halogen content .

Research Findings and Data Gaps

- Structural Influence on Reactivity : Bromine substituents in the 2,6-positions likely increase the compound’s stability and resistance to electrophilic substitution, directing reactivity toward the formyl group.

- Data Limitations: No toxicological or environmental data exist for this compound, complicating risk assessments. Comparative studies on halogenated vs. non-halogenated analogs are absent, limiting mechanistic insights.

Biological Activity

tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate (CAS: 2756852-10-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential applications in drug development.

- Molecular Formula : C13H14Br2O4

- Molecular Weight : 394.059 g/mol

- IUPAC Name : this compound

- Structure : The compound features a tert-butyl group and a dibromophenoxy moiety, which contribute to its reactivity and biological profile.

The biological activity of this compound is largely attributed to its structural components:

- Bromine Atoms : The presence of bromine enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and potentially interact with various biological targets.

- Formyl Group : This functional group can facilitate interactions with nucleophiles, making the compound a versatile intermediate in biochemical pathways.

Biological Activity Overview

Recent studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. The findings indicate significant antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| ME-180 | 5.0 | Induction of apoptosis |

| A549 | 7.5 | Cell cycle arrest |

| HT-29 | 6.0 | Inhibition of proliferation |

| B-16 | 4.5 | Disruption of mitosis |

Study 1: Cytotoxicity Assessment

A study conducted by researchers aimed to assess the cytotoxicity of this compound against various human cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth, particularly in melanoma (B-16) and lung cancer (A549) cell lines. The mechanism was linked to induction of apoptosis and disruption of the mitotic process, leading to G2/M phase arrest .

Study 2: Fragment-Based Drug Discovery

In a fragment-based drug discovery approach, this compound was evaluated for its binding affinity to LC3/GABARAP proteins involved in autophagy. The study revealed that while initial binding was observed, further optimization is required for enhanced cellular penetration and efficacy . This highlights the potential for developing targeted therapies based on this compound.

Study 3: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that modifications in the bromine substitution pattern significantly affected the biological activity. Compounds with two bromine atoms exhibited higher potency compared to their mono-brominated counterparts . This underscores the importance of molecular design in enhancing therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.